Epicatechin 7-sulfate

Description

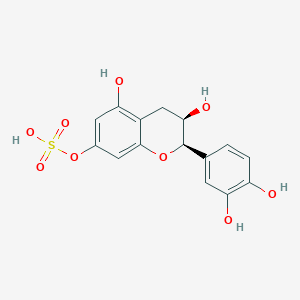

Structure

3D Structure

Properties

Molecular Formula |

C15H14O9S |

|---|---|

Molecular Weight |

370.3 g/mol |

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl] hydrogen sulfate |

InChI |

InChI=1S/C15H14O9S/c16-10-2-1-7(3-12(10)18)15-13(19)6-9-11(17)4-8(5-14(9)23-15)24-25(20,21)22/h1-5,13,15-19H,6H2,(H,20,21,22)/t13-,15-/m1/s1 |

InChI Key |

RTMISWLJQDWIPT-UKRRQHHQSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Occurrence and Distribution of Epicatechin Sulfates in Biological Systems

Endogenous Formation and Presence in Mammalian Systems

Upon ingestion, epicatechin is rapidly absorbed and metabolized, primarily in the small intestine and liver. nih.govjscimedcentral.com This biotransformation leads to the formation of various conjugated metabolites, including glucuronides, sulfates, and methylated forms. nih.govnih.gov

Detection in Biological Fluids (e.g., plasma, urine) as Conjugates

Epicatechin 7-sulfate, along with other sulfated and glucuronidated forms, is readily detected in both human plasma and urine following the consumption of epicatechin-rich foods. nih.govreading.ac.uknih.gov Studies utilizing advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) have enabled the identification and quantification of these metabolites. reading.ac.ukcore.ac.ukmdpi.com

In human plasma, after consuming a cocoa-based drink, epicatechin-7-sulfate is one of the identified structurally-related (−)-epicatechin metabolites (SREMs). reading.ac.ukdaneshyari.com While other metabolites like (−)-epicatechin-3′-β-D-glucuronide and (−)-epicatechin-3′-sulfate are often found in higher concentrations, epicatechin-7-sulfate is consistently present. reading.ac.uksci-hub.se For instance, one study reported the peak plasma concentration of (-)-epicatechin-7-sulfate to be 12 nmol/L two hours after consuming a cocoa drink. daneshyari.com

Urinary excretion analysis also confirms the presence of this compound. nih.govresearchgate.netwhiterose.ac.uk Following the intake of epicatechin, a variety of its metabolites, including sulfated derivatives, are eliminated in the urine over a 24-hour period. researchgate.netnih.gov Research has identified several epicatechin sulfate (B86663) isomers in urine, with 3′-O-methyl-(-)-epicatechin-7-O-sulphate being one of the main O-methylated sulfate metabolites. nih.gov

Below is a table summarizing the detection of epicatechin metabolites in human plasma from a study involving the consumption of a cocoa-based test drink.

| Metabolite | Peak Plasma Concentration (Cmax) (nmol/L) |

| (−)-epicatechin-3′-O-glucuronide | 589 |

| (−)-epicatechin-3′-sulfate | 331 |

| (−)-epicatechin-5-sulfate | 37 |

| (−)-epicatechin-7-sulfate | 12 |

| 4′-O-methyl-epicatechin-7-O-glucuronide | low nmol/L concentrations |

| Data from Ottaviani et al. (2012) daneshyari.com |

Tissue Distribution Profiles of Sulfated Metabolites

Research in animal models, particularly rats, has provided insights into the tissue distribution of epicatechin metabolites. After oral administration, these metabolites are not confined to the bloodstream and are distributed to various tissues. nih.govcambridge.org The liver is a primary site for sulfation, possessing high activity of phenolsulfotransferase, the enzyme responsible for this conjugation. nih.gov

Studies have shown that glucuronide derivatives of epicatechin and methylepicatechin are the major metabolites found in rat tissues, including the thymus, testicles, liver, lymphatic nodes, and spleen. core.ac.ukcambridge.org While specific data on the tissue distribution of this compound is limited, the presence of sulfated epicatechin metabolites in various tissues is expected due to their circulation in the bloodstream. For instance, the brain is a tissue where epicatechin metabolites have been detected, indicating they can cross the blood-brain barrier. jscimedcentral.com

Precursor Availability and Dietary Context in Research Models

The formation of this compound is directly linked to the dietary intake of its precursor, epicatechin. nih.gov Foods rich in flavan-3-ols, such as cocoa, tea, apples, and berries, serve as the primary sources of epicatechin. nih.govnih.gov In controlled human dietary intervention studies, the consumption of standardized flavanol-containing products, like cocoa beverages or dark chocolate, leads to a measurable increase in circulating epicatechin metabolites, including sulfated forms. nih.govreading.ac.uk

The amount of epicatechin consumed influences the concentration of its metabolites in biological fluids. daneshyari.com Research has demonstrated a dose-dependent relationship between the intake of cocoa flavanols and the subsequent appearance of their metabolites in plasma and urine. mdpi.com

Positional Isomer Diversity and Relative Abundance in Biological Matrices

Epicatechin has multiple hydroxyl groups where sulfation can occur, leading to the formation of several positional isomers of epicatechin sulfate. Advanced analytical methods have allowed for the identification of various isomers in human plasma and urine. reading.ac.uknih.gov

The most abundant sulfated metabolites are often the 3'- and 5-sulfate isomers. sci-hub.se However, epicatechin-7-sulfate is also consistently identified. reading.ac.ukresearchgate.net Furthermore, methylated forms of epicatechin can also be sulfated, increasing the diversity of metabolites. For example, 3′-O-methyl-(−)-epicatechin-5/7-sulfate has been identified as a major metabolite in human circulation. sci-hub.se One study identified 3'-O-methyl-(-)-epicatechin-5-O-sulphate and 3'-O-methyl-(-)-epicatechin-7-O-sulphate as the main O-methyl-(-)-epicatechin-sulfate metabolites in humans. nih.gov

The relative abundance of these isomers can vary between individuals, potentially due to differences in enzymatic activity and gut microbiota composition. acs.org

The following table presents a list of identified (−)-epicatechin sulfate metabolites in humans.

| Metabolite |

| (−)-epicatechin-3′-sulfate |

| (−)-epicatechin-5-sulfate |

| (−)-epicatechin-7-sulfate |

| 3′-O-methyl-(−)-epicatechin-5-sulfate |

| 3′-O-methyl-(−)-epicatechin-7-sulfate |

| 4′-O-methyl-(−)-epicatechin-5-sulfate |

| 4′-O-methyl-(−)-epicatechin-7-sulfate |

| Data compiled from various sources. sci-hub.seresearchgate.net |

Metabolism and Biotransformation Pathways of Epicatechin 7 Sulfate

Sulfation Pathways

Sulfation is a major phase II metabolic reaction for many dietary compounds, including (-)-epicatechin (B1671481). nih.govthieme-connect.comnih.gov This process, catalyzed by sulfotransferases (SULTs), involves the addition of a sulfonate group to a hydroxyl group on the epicatechin molecule, increasing its water solubility and facilitating its excretion. nih.govbiosyn.com

The sulfation of (-)-epicatechin is primarily carried out by cytosolic sulfotransferases (SULTs). nih.gov These enzymes transfer a sulfonate group from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the epicatechin molecule. biosyn.comwikipedia.orgnih.gov In humans, sulfation is a dominant metabolic pathway for (-)-epicatechin, particularly in the liver and intestine. nih.govresearchgate.net

Studies have identified several SULT isoforms that can catalyze the sulfation of epicatechin. thieme-connect.comnih.gov Notably, SULT1A1 is the principal isoform responsible for epicatechin sulfation in the human liver. nih.govresearchgate.netscispace.com In the human intestine, both SULT1A1 and SULT1A3 play significant roles. nih.govscispace.comnih.gov Other SULT isoforms appear to have minimal contribution to the sulfation of (-)-epicatechin. nih.govscispace.com Research has also shown that SULT1C4 can display sulfating activity toward epicatechin. thieme-connect.comnih.govsci-hub.se

Table 1: Human Cytosolic Sulfotransferases Involved in Epicatechin Sulfation

| Enzyme | Location of Activity | Role in Epicatechin Sulfation |

|---|---|---|

| SULT1A1 | Liver, Intestine | Major enzyme for sulfation. nih.govresearchgate.netscispace.comsci-hub.se |

| SULT1A3 | Intestine | Contributes significantly to sulfation. thieme-connect.comnih.govnih.govnih.gov |

| SULT1C4 | - | Displays sulfating activity. thieme-connect.comnih.govsci-hub.se |

The enzymatic sulfation of epicatechin is characterized by a high degree of regioselectivity, meaning that the sulfate group is preferentially added to specific hydroxyl positions on the epicatechin molecule. nih.govresearchgate.netcapes.gov.br The size and shape of the binding pocket of the SULT enzyme determine this positional preference. nih.govcapes.gov.br

While multiple hydroxyl groups are available for sulfation on the epicatechin structure, studies have shown that sulfation occurs at specific sites. nih.govresearchgate.net Human liver cytosol efficiently sulfates (-)-epicatechin, primarily at one particular position, although the exact location was not initially identified in all studies. scispace.comnih.govresearchgate.net More recent research, utilizing chemically synthesized standards, has allowed for the specific identification of various sulfated metabolites. reading.ac.ukacs.orgnih.gov Among the identified metabolites is (-)-epicatechin-7-sulfate. researchgate.net The formation of specific isomers like epicatechin-7-sulfate is a direct result of the regioselective nature of the SULT enzymes. nih.govcapes.gov.br

In addition to direct sulfation, (-)-epicatechin can first undergo methylation, primarily by catechol-O-methyltransferase (COMT), to form 3'-O-methyl-(-)-epicatechin. researchgate.netwhiterose.ac.uk This methylated metabolite is then a substrate for sulfation. nih.govresearchgate.netkcl.ac.uk

The sulfation of 3'-O-methyl-(-)-epicatechin results in the formation of several distinct metabolites, including 3'-O-methyl-(-)-epicatechin-5-sulfate and 3'-O-methyl-(-)-epicatechin-7-sulfate. nih.govresearchgate.netkcl.ac.uk The presence of these dual-conjugated metabolites highlights the interplay between different metabolic pathways. Studies have shown that 3'-O-methyl-(-)-epicatechin-5/7-sulfate is a predominant structurally related (-)-epicatechin metabolite found in human circulation. reading.ac.uknih.gov The formation of 3'-O-methyl-(-)-epicatechin-7-sulfate has been observed in various cell models, including human umbilical vein endothelial cells (HUVEC), liver cells (HepG2), and intestinal cells (Caco-2). researchgate.netkcl.ac.uk

Table 2: Major Sulfated Metabolites of Epicatechin and its Methylated Form

| Metabolite | Parent Compound | Key Findings |

|---|---|---|

| (-)-Epicatechin-3'-sulfate | (-)-Epicatechin | Predominant metabolite in human circulation. reading.ac.uknih.gov |

| (-)-Epicatechin-7-sulfate | (-)-Epicatechin | Identified in intestinal perfusates. researchgate.netdoi.org |

| 3'-O-methyl-(-)-epicatechin-5-sulfate | 3'-O-methyl-(-)-epicatechin | Found in human circulation and formed in various cell types. nih.govresearchgate.netkcl.ac.uk |

| 3'-O-methyl-(-)-epicatechin-7-sulfate | 3'-O-methyl-(-)-epicatechin | Found in human circulation and formed in various cell types. nih.govresearchgate.netkcl.ac.uk |

The sulfate group transferred in biological sulfation reactions originates from inorganic sulfate. researchgate.net This process begins with the enzymatic synthesis of an activated sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). biosyn.comwikipedia.org The synthesis of PAPS is a two-step process. First, ATP sulfurylase catalyzes the adenylation of a sulfate anion using ATP to form adenosine-5'-phosphosulfate (B1198388) (APS). nih.gov Subsequently, APS kinase phosphorylates APS to generate PAPS. nih.gov In eukaryotes, these two enzymatic activities are combined in a single enzyme called PAPS synthase. nih.gov

Once formed, PAPS serves as the universal donor of the sulfonate group for all sulfotransferase-catalyzed reactions. biosyn.comnih.gov The sulfotransferase enzyme facilitates the transfer of the sulfonate group from PAPS to a hydroxyl group on the acceptor molecule, in this case, epicatechin, resulting in the formation of a sulfate ester like epicatechin 7-sulfate. biosyn.comwikipedia.org

Enzymatic Sulfation of Epicatechin by Sulfotransferases (SULTs)

Glucuronidation and Methylation of Epicatechin and its Sulfates

While sulfation is a primary metabolic pathway for epicatechin, it often occurs in conjunction with other phase II conjugation reactions, namely glucuronidation and methylation. researchgate.netmaastrichtuniversity.nlwhiterose.ac.uk

Glucuronidation, the conjugation with glucuronic acid, is another significant phase II metabolic pathway for flavonoids. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov Interestingly, there appears to be a notable species difference in the relative importance of sulfation versus glucuronidation for epicatechin metabolism. nih.govresearchgate.net

In humans, sulfation is the predominant pathway for (-)-epicatechin metabolism in the liver and intestine, with little to no glucuronidation observed in these tissues in some studies. nih.govresearchgate.net In contrast, studies in rats have shown that epicatechin is efficiently glucuronidated in the liver. nih.govcapes.gov.br However, other human studies have identified glucuronidated epicatechin metabolites, such as (-)-epicatechin-3'-β-D-glucuronide, as major circulating forms. reading.ac.uknih.gov This suggests that the balance between sulfation and glucuronidation can be influenced by various factors, including the specific tissue and potential inter-individual variability. frontiersin.orgsemanticscholar.org

The interplay between these two pathways is complex. Higher doses of epicatechin may favor glucuronidation over sulfation. semanticscholar.org Both UGTs and SULTs compete for the same substrate, and the resulting metabolic profile is a reflection of the relative activities and expression levels of these enzymes in different tissues. nih.govwhiterose.ac.uk The formation of dual-conjugated metabolites, such as sulfated and methylated forms, further illustrates the intricate network of metabolic transformations that epicatechin undergoes. nih.govdoi.org

Methylation of Sulfated Epicatechin Derivatives

Research has demonstrated that sulfated epicatechin metabolites are substrates for further enzymatic modification, specifically methylation. This process is primarily catalyzed by the enzyme catechol-O-methyltransferase (COMT) whiterose.ac.uk. The methylation typically occurs on the catechol group of the B-ring of the epicatechin structure.

Studies involving the analysis of human urine and plasma after epicatechin consumption have successfully identified several O-methylated epicatechin sulfate isomers. Through the use of chemical derivatization and advanced mass spectrometry techniques, researchers have been able to pinpoint the exact location of both the sulfate and methyl groups on the epicatechin backbone nih.gov. The most prominently identified metabolites in this category are 3′-O-methyl-(-)-epicatechin-5-O-sulfate and 3′-O-methyl-(-)-epicatechin-7-O-sulfate nih.gov. The identification of these specific isomers confirms that O-methylation is a significant metabolic step that often occurs in conjunction with O-sulfation reading.ac.uk.

These findings underscore that the metabolic profile of epicatechin in humans is complex, involving multiple conjugation steps that can occur sequentially, leading to doubly conjugated molecules like methylated sulfated epicatechin.

Table 1: Identified Methylated Sulfated Derivatives of Epicatechin

| Metabolite Name | Position of Methylation | Position of Sulfation |

|---|---|---|

| 3′-O-methyl-(-)-epicatechin-5-O-sulfate | 3'-OH | 5-OH |

| 3′-O-methyl-(-)-epicatechin-7-O-sulfate | 3'-OH | 7-OH |

Role of the Gut Microbiome in Epicatechin Sulfate Metabolism

While a portion of dietary epicatechin is absorbed in the small intestine and undergoes phase II metabolism (including sulfation and methylation), a significant amount transits to the colon. Here, the gut microbiota plays a crucial role in its further breakdown and transformation nih.gov. The microbial metabolites produced in the colon are subsequently absorbed and can also undergo phase II conjugation, including sulfation, by host enzymes in the colon wall or liver frontiersin.org.

Microbial Transformation of Epicatechin Precursors

The initial step in the colonic metabolism of epicatechin involves the cleavage of its C-ring by microbial enzymes frontiersin.orgacs.org. This fission results in the formation of diarylpropan-2-ol intermediates, such as 1-(3′,4′-dihydroxyphenyl)-3-(2″,4″,6″-trihydroxyphenyl)-2-propanol acs.org. These intermediates are generally unstable and are rapidly converted into more stable compounds acs.org. This microbial action is a critical prerequisite for the formation of smaller phenolic compounds that are readily absorbed from the colon researchgate.net. The rate and pattern of this transformation can vary significantly between individuals, depending on the composition of their gut microbiota acs.org.

Formation of Ring-Fission Products (e.g., γ-valerolactones) and their Sulfated Conjugates

Following C-ring fission, the gut microbiota further metabolizes the intermediates into a class of compounds known as phenyl-γ-valerolactones researchgate.netresearchgate.net. One of the key metabolites formed is 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone acs.org. These microbially-derived valerolactones are absorbed from the colon into the systemic circulation frontiersin.orgscispace.com.

Table 2: Key Microbial Ring-Fission Products and Their Sulfated Conjugates

| Microbial Precursor | Resulting Sulfated Conjugate |

|---|---|

| 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone | 5-(4′-Hydroxyphenyl)-γ-valerolactone-3′-sulfate |

| 5-(4′-hydroxyphenyl)-γ-valerolactone | 5-(4'-hydroxyphenyl)-γ-valerolactone-3'-O-sulfate |

Enzymatic Interactions and Molecular Mechanisms of Epicatechin 7 Sulfate

Protein-Ligand Interactions and Binding Affinities

The biological effects of Epicatechin 7-sulfate are intrinsically linked to its ability to bind with and modulate the function of various proteins. Computational and in vitro studies have begun to map these interactions, providing insight into the metabolite's potential physiological roles.

Molecular Docking Studies with G Protein-Coupled Estrogen Receptor (GPER)

Computational studies employing molecular docking and dynamics simulations have investigated the binding affinities of key (-)-epicatechin (B1671481) metabolites with the G Protein-Coupled Estrogen Receptor (GPER). researchgate.netdntb.gov.uanih.gov These in silico analyses reveal that epicatechin metabolites can interact differentially with GPER, with some demonstrating varying binding affinities that may even surpass that of the parent compound, (-)-epicatechin. researchgate.netdntb.gov.ua

One of the key metabolites analyzed, 3'-O-methyl-(-)-epicatechin-7-sulfate (3'ME7S), which is structurally similar to this compound, has been identified as a significant metabolite in circulation. nih.govnih.gov Docking studies of such derivatives on GPER conformers demonstrate favorable thermodynamic interactions, indicating that they can reach the GPER binding site. nih.gov The interactions are generally characterized by hydrogen and Π–Π bonding within the receptor's binding pocket. nih.gov These findings suggest that GPER is a potential molecular target for epicatechin metabolites, including its sulfated forms, which may mediate some of the vascular effects associated with cocoa consumption. nih.gov

| Compound | Target Receptor | Interaction Type | Binding Affinity/Energy |

| (-)-Epicatechin Metabolites | GPER | Favorable thermodynamic interactions | Varies; some surpass parent compound |

| 3'-O-methyl-(-)-epicatechin-7-sulfate (3'ME7S) | GPER | Favorable thermodynamic interactions | Data not specified in sources |

Predicted Interactions with Other Receptor Systems (e.g., DNA Gyrase B, Estrogen Receptors)

Beyond GPER, the binding potential of this compound with other receptor systems has been explored through computational models. Virtual screening and docking studies have identified (-)-epicatechin 7-O-sulfate as a potential inhibitor of DNA Gyrase B (GyrB), a crucial bacterial enzyme. researchgate.net These studies predicted that the binding affinity of this sulfated metabolite is significantly higher than that of novobiocin, a known GyrB inhibitor, suggesting a potential role as an antibacterial agent. researchgate.net

In contrast to its interaction with GPER, the parent compound (-)-epicatechin does not bind to the classical nuclear estrogen receptors (ERα and ERβ). frontiersin.org This lack of binding distinguishes it from other phytoestrogens like genistein. It is inferred that the sulfated metabolites of epicatechin are also unlikely to interact with these receptors, directing their estrogenic-like effects primarily through alternative pathways such as GPER signaling.

| Compound | Target Receptor | Predicted Binding Affinity |

| (-)-Epicatechin 7-O-sulfate | DNA Gyrase B (GyrB) | Significantly higher than Novobiocin |

| (-)-Epicatechin | Estrogen Receptor α (ERα) | Fails to bind |

| (-)-Epicatechin | Estrogen Receptor β (ERβ) | Fails to bind |

Binding to Transcription Factors (e.g., RelA, NF-κB) and Gene Expression Modulation

The anti-inflammatory effects of epicatechin and its metabolites are partly attributed to their interaction with key transcription factors like Nuclear Factor-kappa B (NF-κB). NF-κB, a protein complex that includes the RelA (p65) subunit, controls the transcription of DNA, cytokine production, and cell survival. nih.gov The parent compound, (-)-epicatechin, has been shown to interfere with the NF-κB activation pathway. nih.gov

While direct binding studies for this compound are limited, research on other epicatechin metabolites provides valuable insights. For instance, gut microbiota-derived metabolites known as γ-valerolactones have been shown in molecular docking studies to bind directly to the RelA protein and the NF-κB complex. nih.gov The glucuronidated form of γ-valerolactone exhibited a binding free energy of -7.0 kcal/mol with RelA. nih.gov This suggests a mechanism where epicatechin metabolites can directly interact with NF-κB components, potentially preventing their binding to DNA and subsequent transcription of pro-inflammatory genes. nih.govnih.gov High glucose conditions in endothelial cells can elevate NFκB gene expression, an effect that can be counteracted by polyphenols, highlighting a potential mechanism for cardiometabolic protection. researchgate.net

Influence on Protein Conformation and Stability (e.g., Soy Lipophilic Protein)

The interaction of flavonoids with proteins can alter the protein's conformation and stability, which in turn affects its functional properties. While specific studies on this compound's effect on soy lipophilic protein are not available, research on the parent compounds provides a foundational understanding. The binding of polyphenols to proteins is influenced by the protein's structure, with proline-rich regions often serving as preferred binding sites. purdue.edu These non-covalent interactions can lead to changes in the protein's secondary and tertiary structures, affecting properties like solubility, emulsifying activity, and antioxidant capacity. The process of metabolism, including sulfation, alters the physicochemical properties of epicatechin, which would likely modulate its interaction with food proteins, although this specific area requires further investigation.

Mechanisms of Reactive Oxygen Species Modulation

The antioxidant activity of epicatechin is one of its most studied properties. However, upon entering the body, it is extensively metabolized, and the resulting metabolites, including sulfated forms, have their own distinct bioactivity.

Direct Radical Scavenging Capabilities of Sulfated Metabolites

The chemical structure of a flavonoid is paramount to its direct radical scavenging activity, with the catechol moiety (an O-dihydroxy group on the B-ring) being particularly important. maastrichtuniversity.nl In vivo, (-)-epicatechin is extensively metabolized through sulfation, glucuronidation, and methylation. maastrichtuniversity.nl Studies investigating the antioxidant capacity of these metabolites have shown that such conjugations significantly reduce the direct superoxide (B77818) radical scavenging activity compared to the parent (-)-epicatechin. maastrichtuniversity.nl

| Compound/Metabolite Class | Superoxide Radical Scavenging Activity | Retained Antioxidant Properties |

| (-)-Epicatechin (Parent Compound) | High | N/A |

| Sulfated Metabolites | Significantly Reduced | Remain effective as reducing agents |

| Glucuronidated Metabolites | Significantly Reduced | Data not specified in sources |

| Methylated Metabolites | Significantly Reduced | Retain significant scavenging activity |

Indirect Antioxidant Effects via Endogenous Enzyme Systems (e.g., SOD, CAT, GPx)

While direct antioxidant activity involves the scavenging of free radicals, Epicatechin and its metabolites, including this compound, can also exert indirect antioxidant effects by modulating the activity of the body's endogenous antioxidant enzyme systems. Research into the parent compound, (-)-epicatechin, provides insights into these mechanisms, which may be attributable to its metabolites. Studies have shown that (-)-epicatechin can influence the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netnih.gov

In animal models, the administration of epicatechin has been shown to significantly increase the activity of SOD. nih.govresearchgate.net SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. Concurrently, some studies have observed a decrease in GPx levels following epicatechin administration. nih.govresearchgate.net However, in other experimental models, such as bleomycin-induced pulmonary damage in mice, pretreatment with epicatechin led to a dose-dependent increase in the activity of SOD, CAT, and GPx, suggesting a protective role against oxidative stress-induced tissue damage. researchgate.net

The underlying mechanism for this regulation may involve signaling pathways such as the PI3K/AKT/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Epicatechin has been shown to activate this pathway, which plays a critical role in upregulating the expression of numerous downstream antioxidant enzymes. nih.gov By enhancing the body's own defense systems, epicatechin and its circulating metabolites contribute to a more robust and sustained antioxidant response.

Table 1: Effects of Epicatechin on Endogenous Antioxidant Enzymes

| Enzyme | Observed Effect in a Study | Experimental Model |

|---|---|---|

| Superoxide Dismutase (SOD) | Significant Increase | Rats (in vivo) nih.govresearchgate.net |

| Glutathione Peroxidase (GPx) | Potent Decrease | Rats (in vivo) nih.govresearchgate.net |

| Superoxide Dismutase (SOD) | Dose-dependent Increase | Mice (Pulmonary Damage) researchgate.net |

| Catalase (CAT) | Dose-dependent Increase | Mice (Pulmonary Damage) researchgate.net |

| Glutathione Peroxidase (GPx) | Dose-dependent Increase | Mice (Pulmonary Damage) researchgate.net |

Relationship between Sulfation Position and Antioxidant Potential

The antioxidant capacity of flavonoids like epicatechin is heavily influenced by their chemical structure, particularly the arrangement of hydroxyl groups on their aromatic rings. peerj.com These groups can donate electrons to neutralize free radicals. peerj.com The process of sulfation involves the addition of a sulfate (B86663) group (SO₃⁻), which is a bulky, electron-withdrawing group. This modification increases the water solubility of the metabolite, which aids in its excretion. nih.gov While this conjugation is crucial for metabolism, it alters the electronic properties of the molecule, which could theoretically impact its radical-scavenging ability. Studies on epicatechin metabolites have confirmed they can still protect against oxidative damage to some extent, but a direct comparison of the antioxidant potency of different sulfated isomers is an area requiring further investigation. acs.org

Cellular Uptake and Transport Mechanisms

The biological effects of this compound are contingent upon its ability to enter cells and interact with intracellular targets. The uptake and transport of epicatechin and its metabolites are complex processes influenced by the physicochemical properties of the compounds and the expression of various transport proteins on cell membranes.

The parent compound, epicatechin, is characterized by high hydrophilicity, which can make it difficult to passively diffuse across the lipid bilayer of cell membranes. dovepress.com Cellular uptake can occur through passive transport, moving along a concentration gradient, or via active transport, which requires energy. nih.gov For many polyphenols, uptake is an energy-dependent process. dovepress.comnih.gov

The sulfation of epicatechin to form this compound further increases its water solubility. nih.gov This enhanced hydrophilicity generally limits passive diffusion across cell membranes. Consequently, the transport of sulfated metabolites is heavily reliant on membrane transporters.

Efflux, the process of pumping substances out of the cell, is a critical mechanism that limits the intracellular accumulation and bioavailability of many compounds. Studies on catechins have shown that their transport is significantly affected by efflux pumps such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2). dovepress.comnih.gov The use of inhibitors for these transporters has been found to significantly increase the cellular uptake of catechins, indicating that these compounds are substrates for efflux. dovepress.comnih.gov It is highly probable that sulfated metabolites like this compound are also actively effluxed from cells by these or similar transporters.

The interaction with cellular transporters is a key determinant of the pharmacokinetics of epicatechin metabolites. As noted, efflux transporters play a major role in limiting intracellular concentrations.

Table 2: Cellular Transporters Implicated in Catechin (B1668976) Transport

| Transporter | Family | Function | Effect on Catechin Accumulation |

|---|---|---|---|

| P-glycoprotein (P-gp) | ATP-binding cassette (ABC) | Efflux Pump | Reduces intracellular concentration dovepress.comnih.gov |

| Multidrug Resistance-Associated Protein 2 (MRP2) | ATP-binding cassette (ABC) | Efflux Pump | Reduces intracellular concentration dovepress.comnih.gov |

The activity of these transporters suggests that while this compound is formed in the body, its ability to accumulate within target cells to exert biological effects may be limited by active efflux. This highlights the importance of considering transport mechanisms when evaluating the bioactivity of epicatechin metabolites.

Advanced Analytical Methodologies for Epicatechin 7 Sulfate Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of epicatechin metabolites from complex biological matrices. Its high sensitivity and selectivity allow for the detection and quantification of these compounds at the low concentrations typically found in plasma and urine.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of metabolites like Epicatechin 7-sulfate. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is a critical first step in identifying unknown compounds. mdpi.com For this compound (C₁₅H₁₄O₉S), the high-resolution measurement of its monoisotopic mass can confidently distinguish it from other co-eluting compounds with the same nominal mass but different elemental formulas. This capability is crucial in metabolomics studies where complex biological samples contain a multitude of structurally diverse molecules. mdpi.com

Tandem mass spectrometry (MS/MS) is indispensable for both the structural confirmation and quantification of this compound. In this technique, the precursor ion corresponding to the deprotonated molecule, [M-H]⁻, is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

For this compound, the primary fragmentation pathway involves the neutral loss of the sulfate (B86663) group (SO₃), which has a mass of 80 Da. This results in a prominent product ion corresponding to the deprotonated epicatechin aglycone. This specific fragmentation is highly characteristic of sulfated flavonoids. nih.gov

The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to monitor the specific transition from the precursor ion to a designated product ion. This highly selective technique significantly reduces background noise and allows for sensitive and accurate quantification of the analyte. nih.govnih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Reference |

|---|---|---|---|---|

| (-)-Epicatechin-sulfate | 369 | 289 | 80 (SO₃) | nih.gov |

Efficiency is a key factor in metabolic research, particularly in studies involving large numbers of samples. Consequently, significant effort has been directed toward developing rapid LC-MS/MS assays. These methods aim to reduce the chromatographic run time without compromising the separation and accuracy required for isomeric metabolites. One such validated method allows for the clear separation and quantification of epicatechin metabolites, including sulfated forms, in a chromatographic run time of just nine minutes. nih.gov Such rapid assays are crucial for high-throughput analysis in clinical and nutritional studies, enabling faster processing of samples and accelerating research outcomes. nih.govchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS is excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural elucidation of metabolites, including the precise determination of the substitution position on the flavonoid skeleton. acs.org The synthesis of authentic standards of epicatechin sulfates has been instrumental in allowing for their complete NMR characterization. acs.orgnih.gov

One-dimensional ¹H and ¹³C NMR spectroscopy provides direct evidence for the location of the sulfate group. Sulfation at the C-7 position induces significant changes in the chemical shifts of the protons and carbons of the A-ring compared to the parent epicatechin molecule. Specifically, the proton at the C-6 position (H-6) and the proton at the C-8 position (H-8) experience a downfield shift. Similarly, the carbon atoms in the vicinity of the sulfation site, particularly C-7, C-6, and C-8, show characteristic shifts in the ¹³C NMR spectrum. By comparing these experimental shifts to those of synthesized standards of all possible isomers, the 7-O-sulfate structure can be unequivocally confirmed. acs.org

| Position | ¹³C (ppm) | ¹H (ppm) | Reference |

|---|---|---|---|

| 2 | 78.3 | 4.77 | acs.org |

| 3 | 65.0 | 4.10 | |

| 4 | 27.9 | 2.78, 2.65 | |

| 4a | 99.6 | - | |

| 5 | 152.0 | - | |

| 6 | 106.8 | 6.41 | |

| 7 | 151.7 | - | |

| 8 | 101.4 | 6.46 | |

| 8a | 154.6 | - | |

| 1' | 130.6 | - | |

| 2' | 114.3 | 6.83 | |

| 3' | 144.3 | - | |

| 4' | 144.4 | - | |

| 5' | 114.9 | 6.67 | |

| 6' | 118.2 | 6.69 |

To overcome the limitations of 1D NMR and provide definitive proof of structure, two-dimensional (2D) NMR techniques are employed. acs.org These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a correlation between the A-ring protons H-6 and H-8, confirming their relationship within the same spin system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached (¹JCH coupling). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, confirming that the proton signal at 6.41 ppm corresponds to the carbon at 106.8 ppm (C-6). acs.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for assigning the position of substituents like the sulfate group. It detects longer-range correlations between protons and carbons (typically ²JCH and ³JCH). For Epicatechin 7-O-sulfate, key HMBC correlations would be observed from proton H-6 to carbons C-5, C-7, and C-8, and from proton H-8 to carbons C-6, C-7, and C-4a. acs.org The presence of these correlations to C-7 provides unequivocal evidence that the sulfate group is attached at this position. acs.orguvic.ca

The combined application of these 1D and 2D NMR techniques on synthesized standards provides the gold-standard characterization required for advancing research on this compound. acs.org

Chemical Derivatization Strategies for Enhanced Analysis

The inherent chemical properties of sulfated epicatechin metabolites, such as their polarity and susceptibility to fragmentation during mass spectrometric analysis, often necessitate chemical derivatization to improve their detection and structural elucidation. Derivatization can enhance volatility, improve chromatographic separation, and direct fragmentation patterns in mass spectrometry, thereby facilitating more precise identification of isomers.

Trimethylsilyldiazomethane (B103560) (TMSD) Methylation for Mass Spectrometric Identification of Sulfates

A significant challenge in the analysis of epicatechin metabolites is pinpointing the exact position of the sulfate group on the flavonoid structure. To address this, a chemical derivatization strategy using trimethylsilyldiazomethane (TMSD) in the presence of methanol (B129727) has been effectively employed for the O-methylation of sulfated epicatechin metabolites. nih.gov This technique has proven instrumental in the identification of sulfate positional isomers through high-resolution and multistage mass spectrometry. nih.gov

The underlying principle of this method is that O-methylation alters the charge delocalization within the negatively charged ions of the sulfated metabolites. nih.gov This alteration, in turn, influences the fragmentation pattern observed during tandem mass spectrometry (MS/MS), leading to the generation of diagnostic ions that are specific to the location of the sulfate group. nih.gov By comparing the fragmentation spectra of the methylated derivatives, researchers can differentiate between isomers that would otherwise be indistinguishable.

In a notable application of this strategy, four O-methyl-(-)-epicatechin-O-sulphate metabolites isolated from human urine were derivatized using TMSD. nih.gov The subsequent analysis of the resulting methylated products by high-resolution and multistage mass spectrometry allowed for the successful identification of the sulfate positional isomers. nih.gov This approach, combined with enzymatic reactions to determine the O-methyl position, led to the identification of previously uncharacterized O-methyl-(-)-epicatechin-O-sulphates. nih.gov Specifically, 3'-O-methyl-(-)-epicatechin-5-O-sulphate and 3'-O-methyl-(-)-epicatechin-7-O-sulphate were identified as major metabolites of (-)-epicatechin (B1671481) in humans. nih.gov

This derivatization strategy demonstrates the utility of TMSD in preparing methoxy (B1213986) derivatives of polyphenol metabolites, which can then be analyzed by multistage mass spectrometry to localize the sulfate group. nih.gov

Chromatographic Separation Techniques for Isomer Resolution

The separation of this compound from its various isomers and other related conjugates is a critical step in its accurate quantification and characterization. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental to achieving this separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Separating Conjugates

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized and effective technique for the separation of epicatechin conjugates, including sulfated and glucuronidated forms. acs.orgresearchgate.net In RP-HPLC, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase, which allows for the separation of compounds based on their hydrophobicity.

Researchers have successfully developed RP-HPLC methods capable of achieving baseline separation of various epicatechin glucuronides and sulfates. acs.orgresearchgate.net These methods are crucial for the individual quantification and characterization of these metabolites. For instance, preparative reversed-phase HPLC has been used to purify synthesized epicatechin-5-O-β-d-glucuronide. acs.org

The mobile phase composition, typically a gradient mixture of an aqueous solvent (often with a small amount of acid like phosphoric acid to improve peak shape) and an organic solvent like acetonitrile, is optimized to achieve the desired separation. nih.govmdpi.com The selection of the stationary phase, such as a C18 column, and control of parameters like column temperature and flow rate are also critical for obtaining good resolution and symmetric peak shapes. nih.gov

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Reversed-phase C18 | Separation based on hydrophobicity |

| Mobile Phase | Gradient of aqueous acid (e.g., 0.1% phosphoric acid) and acetonitrile | Elution of compounds with varying polarities |

| Detection | UV-Visible Detector (e.g., at 280 nm) | Detection of flavan-3-ols |

| Column Temperature | Controlled (e.g., 30°C) | Ensure reproducibility of retention times |

| Flow Rate | Typically 1.0 mL/minute | Maintain consistent elution |

Challenges in Separating Positional Isomers of Sulfated Epicatechins

Despite the effectiveness of RP-HPLC in separating different classes of conjugates, the separation of positional isomers of sulfated epicatechins presents a significant analytical challenge. Positional isomers, such as epicatechin-5-O-sulfate and epicatechin-7-O-sulfate, have very similar physicochemical properties, including polarity and molecular weight, which makes their separation by conventional chromatographic techniques difficult.

The subtle differences in the position of the sulfate group on the epicatechin backbone result in minimal variations in their interaction with the stationary phase of an RP-HPLC column. This often leads to co-elution or only partial separation of the isomers, complicating their individual quantification.

The challenge of separating these closely related compounds is not unique to sulfated epicatechins but is a common issue in the analysis of flavonoid isomers. For example, the chiral separation of catechin (B1668976) and epicatechin, which are diastereomers, requires specialized chromatographic conditions, such as the use of a chiral selector like β-cyclodextrin in the mobile phase or as part of the stationary phase. While not directly separating positional isomers of sulfated epicatechins, these approaches highlight the need for highly selective chromatographic systems to resolve structurally similar compounds.

To overcome the challenges of separating positional isomers of sulfated epicatechins, researchers often rely on the coupling of high-resolution chromatographic techniques with mass spectrometry, as detailed in the chemical derivatization section, to differentiate and identify these isomers based on their mass fragmentation patterns.

Chemical and Enzymatic Synthesis of Epicatechin 7 Sulfate for Research Applications

Development of Regioselective Chemical Synthesis Routes

The chemical synthesis of Epicatechin 7-sulfate presents a significant challenge due to the multiple reactive hydroxyl groups on the epicatechin molecule. Achieving regioselectivity—the ability to target a specific hydroxyl group for sulfation—is paramount to avoid the formation of a complex mixture of isomers that are difficult to separate.

Multi-step Organic Synthesis of Epicatechin Sulfates

A successful strategy for the regioselective synthesis of epicatechin sulfates, including this compound, involves a multi-step approach centered on the use of orthogonally protected epicatechin intermediates. acs.org This method allows for the selective protection of all but the target hydroxyl group, directing the sulfation reaction to the desired position.

The synthesis generally follows these key stages:

Protection of Hydroxyl Groups: The process begins with the protection of the various phenolic hydroxyl groups on the epicatechin scaffold. This is achieved using different protecting groups that can be removed under distinct chemical conditions, a concept known as orthogonal protection. Common protecting groups for phenolic hydroxyls include benzyl (B1604629) (Bn), methoxymethyl (MOM), and p-methoxybenzyl (PMB). acs.org The 3-OH group is often protected by benzylation. acs.org

Selective Deprotection: Once all the necessary hydroxyl groups are protected, the protecting group at the 7-position is selectively removed to expose the free phenolic hydroxyl group. This step is critical for ensuring that the subsequent sulfation occurs only at this position. acs.org

Sulfation Reaction: The exposed 7-OH group is then sulfated. A common and effective method involves reacting the partially protected epicatechin intermediate with a sulfating agent like chlorosulfuric acid 2,2,2-trichloroethyl (TCE) ester in the presence of a base such as triethylamine (B128534) (Et3N) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in an appropriate solvent like tetrahydrofuran (B95107) (THF). acs.org This forms a TCE-protected sulfate (B86663) intermediate.

Final Deprotection: In the final stage, all remaining protecting groups are removed to yield the desired this compound. For instance, the benzyl group can be removed by catalytic hydrogenolysis, and the TCE group can be cleaved using zinc-ammonium formate (B1220265) in methanol (B129727). acs.org

This strategic, multi-step approach ensures that the final product is the specific, desired regioisomer, this compound, in a chemically unambiguous fashion. acs.org

Table 1: Key Stages in the Multi-step Synthesis of an Epicatechin Sulfate Derivative

| Stage | Description | Key Reagents and Conditions |

| Protection | Introduction of protecting groups to shield reactive hydroxyls. | Benzyl bromide, methoxymethyl chloride, p-methoxybenzyl chloride |

| Selective Deprotection | Removal of a specific protecting group to expose the target hydroxyl. | Acidic or specific catalytic conditions tailored to the protecting group. |

| Sulfation | Addition of a sulfate group to the exposed hydroxyl. | Chlorosulfuric acid 2,2,2-trichloroethyl (TCE) ester, Et3N, DMAP, THF |

| Final Deprotection | Removal of all remaining protecting groups to yield the final product. | Catalytic hydrogenolysis (for benzyl groups), Zn/ammonium formate (for TCE group) |

Purification and Isolation Strategies for Synthetic Standards

Following the chemical synthesis, the crude reaction mixture contains the target compound, along with byproducts and unreacted starting materials. Therefore, robust purification and isolation strategies are essential to obtain a high-purity standard of this compound.

The primary technique employed for the purification of synthetic epicatechin sulfates is preparative reversed-phase high-performance liquid chromatography (RP-HPLC) . acs.org This method separates compounds based on their hydrophobicity. The crude product is dissolved in a suitable solvent and injected into the HPLC system. A gradient of solvents, typically water and a miscible organic solvent like methanol or acetonitrile, is used to elute the compounds from the column. acs.orgnih.gov The fraction containing the pure this compound is collected, and the solvent is subsequently removed, often by lyophilization (freeze-drying), to yield the final product as a solid powder. acs.org

The purity of the isolated standard is then confirmed using analytical techniques such as:

Analytical HPLC: To assess the presence of any impurities. nih.gov

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To unequivocally determine the chemical structure and confirm the position of the sulfate group. acs.orgnih.gov

Enzymatic Synthesis Approaches

An alternative to chemical synthesis is the use of enzymatic methods, which can offer high regioselectivity under milder reaction conditions.

In Vitro Biosynthesis Using Recombinant Sulfotransferases

The sulfation of epicatechin in the human body is catalyzed by a family of enzymes known as sulfotransferases (SULTs). Researchers have harnessed this biological machinery for the in vitro synthesis of epicatechin sulfates. This approach involves incubating epicatechin with specific recombinant human SULT isoforms in the presence of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

Studies have identified several human cytosolic SULTs that are capable of sulfating epicatechin. thieme-connect.com The primary isoforms responsible for this biotransformation in the human liver and intestine are SULT1A1 and SULT1A3 . researchgate.net By using these specific recombinant enzymes, it is possible to generate sulfated epicatechin metabolites. While this method can produce a mixture of sulfated isomers, it provides a valuable tool for studying the metabolic pathways of epicatechin and for producing these metabolites in a more biologically relevant manner. thieme-connect.comresearchgate.net Further purification by techniques like HPLC is still necessary to isolate the specific this compound isomer.

Importance of Authentic Standards for Bioanalytical Research

The availability of chemically pure, structurally confirmed authentic standards of this compound is indispensable for accurate and reliable bioanalytical research. acs.orgnih.govresearchgate.netnih.gov Non-regioselective syntheses often result in mixtures of isomers, which can lead to ambiguous structural assignments and inaccurate quantification in biological samples. acs.org

Authentic standards are crucial for several reasons:

Accurate Quantification: In pharmacokinetic studies, these standards are used to create calibration curves for the precise measurement of metabolite concentrations in plasma, urine, and tissues. researchgate.net Without them, quantification often relies on the parent compound (epicatechin), which can lead to significant over- or underestimation of the actual metabolite levels.

Metabolite Identification: Authentic standards allow for the unequivocal identification of metabolites in complex biological matrices by comparing their chromatographic retention times and mass spectral data with those of the synthetic standard. acs.org

Method Development and Validation: They are essential for the development and validation of robust and reliable analytical methods, such as those based on HPLC and mass spectrometry. acs.orgnih.gov

Biological Activity Studies: Pure standards of individual metabolites are necessary to investigate their specific biological activities and to determine whether the parent compound or its metabolites are responsible for the observed physiological effects. nih.gov

Future Research Directions and Unexplored Avenues for Epicatechin 7 Sulfate

Investigation of Specific Sulfatase Activities on Epicatechin 7-sulfate

The biological activity of conjugated metabolites like this compound may depend on their conversion back to the aglycone (epicatechin) at target tissues. This deconjugation is catalyzed by sulfatase enzymes. However, the specificity and activity of various human sulfatases towards this compound are not well understood.

Research has shown that the position of sulfation on the flavonoid structure is a critical determinant of its susceptibility to enzymatic hydrolysis. Studies comparing different sulfated flavonoids have found that sulfate (B86663) groups at the 7-position are generally more readily hydrolyzed by aryl sulfatases than those at the 3-position. researchgate.net Despite this, investigations using commercial sulfatase preparations to quantify total epicatechin bioavailability have reported a notable lack of hydrolysis for epicatechin sulfates. nih.gov This suggests that the commonly used enzymes may not be effective, leading to a potential underestimation of the parent compound's bioavailability and overlooking the potential for deconjugation in vivo.

Future research should focus on identifying the specific human sulfatase isoforms present in various tissues (e.g., liver, intestine, endothelium) that can efficiently hydrolyze this compound. This would involve:

Screening a panel of recombinant human sulfatases against this compound to determine substrate specificity and kinetic parameters.

Investigating sulfatase activity in different cell types and tissues to understand where deconjugation is most likely to occur.

Understanding which enzymes can release free epicatechin from its 7-sulfate conjugate is a crucial step in determining whether this metabolite acts as a circulating reservoir for the active aglycone or possesses biological activity in its own right.

Role of this compound in Intercellular Communication Mechanisms

Flavonoids and their metabolites are recognized as signaling molecules that can modulate various cellular pathways and influence communication between cells. nih.gov The parent compound, (-)-epicatechin (B1671481), has been shown to affect key signaling pathways such as the NF-κB and NLRP3 inflammasome pathways, which are central to inflammatory responses. nih.gov However, it is largely unknown whether this compound retains these capabilities or has unique effects on intercellular signaling.

As a prominent circulating metabolite, this compound has the potential to act as a systemic signaling molecule, mediating communication between different tissues and organs. Future research avenues should explore:

Direct Modulation of Signaling Pathways: Investigating whether this compound can directly influence inflammatory, antioxidant, or metabolic signaling cascades within cells. This would involve treating various cell types (e.g., endothelial cells, immune cells) with the purified metabolite and measuring the activation of key proteins and transcription factors.

Effects on Gap Junctions and Other Communication Channels: Assessing the impact of this compound on direct cell-to-cell communication, such as through gap junctions, which are critical for coordinating physiological responses in tissues.

Clarifying the role of this compound in cell signaling is essential to understanding the full spectrum of biological effects attributable to epicatechin consumption.

Characterization of this compound Interactions with Membrane Receptors

Recent evidence indicates that the biological effects of (-)-epicatechin are not solely due to its antioxidant properties but also involve interactions with specific cell surface receptors. Studies have identified several G protein-coupled receptors (GPCRs) as targets for epicatechin, including the G protein-coupled estrogen receptor (GPER), the apelin receptor (APLNR), and the membrane androgen receptor ZIP9 (SLC39A9). nih.govmdpi.comresearchgate.net These interactions trigger downstream signaling cascades that can influence vascular function and cell survival. nih.govresearchgate.net

A critical and unexplored area is whether sulfation at the 7-position alters the ability of epicatechin to bind to these receptors. The addition of a negatively charged, relatively bulky sulfate group could significantly modify the molecule's shape, polarity, and binding affinity. Computational studies have begun to explore how different epicatechin metabolites might interact with GPER, suggesting that binding affinities can vary significantly among metabolites. researchgate.netnih.gov

Future research must prioritize the following:

Receptor Binding Assays: Performing competitive binding assays to determine if this compound can bind to known epicatechin receptors like GPER, APLNR, or ZIP9, and to quantify its binding affinity relative to the parent compound.

Functional Assays: Conducting cell-based functional assays to ascertain whether binding of this compound to a receptor results in agonistic or antagonistic activity, thereby activating or inhibiting downstream signaling pathways.

These studies are vital to determine if this compound is an active signaling molecule at the receptor level or if it is an inactive metabolite that must be deconjugated to exert an effect.

Development of Advanced Computational Models for Predicting Biological Activity

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and understanding the interactions between small molecules and biological targets. nih.gov Such in silico approaches have been successfully used to study the binding of (-)-epicatechin to its receptors and to explore the physicochemical properties of its metabolites. nih.govresearchgate.net These models can provide valuable insights into binding energies and specific molecular interactions, helping to prioritize experimental validation. researchgate.net

However, specific computational models for this compound are lacking. The development of advanced, validated models for this metabolite represents a significant future direction. This would involve:

Quantum Mechanical Calculations: To accurately model the charge distribution and conformational possibilities of the this compound molecule.

Molecular Docking and Dynamics Simulations: To predict its binding affinity and stability with a range of biological targets, including enzymes (sulfatases) and membrane receptors. nih.gov

Structure-Activity Relationship (SAR) Models: To build predictive models based on the structural features of various flavonoid sulfates and their observed biological activities. nih.gov

These computational tools could significantly accelerate research by generating testable hypotheses about the potential functions and interactions of this compound, guiding laboratory experiments toward the most promising avenues.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological impact of this compound, a systems biology approach is necessary. The integration of multiple "omics" disciplines—such as transcriptomics, proteomics, and metabolomics—can provide a comprehensive map of the molecular changes induced by a specific compound. nih.gov Multi-omics studies have already demonstrated that other epicatechin metabolites can induce widespread genomic and proteomic modifications in endothelial cells, affecting pathways related to cell adhesion, signaling, and permeability. escholarship.orgnih.gov

Applying a similar integrated approach to this compound is a crucial future direction. Such an investigation would entail:

Transcriptomics: Analyzing changes in messenger RNA (mRNA) and non-coding RNA expression in cells treated with this compound to identify regulated genes and pathways. nih.gov

Proteomics: Quantifying changes in the cellular proteome to understand how gene expression changes translate into functional protein alterations. nih.gov

Metabolomics: Assessing global changes in the cellular metabolome to reveal shifts in metabolic pathways and networks resulting from treatment. mdpi.com

By integrating these large-scale datasets, researchers can construct detailed models of the cellular response to this compound. nih.gov This approach will be instrumental in uncovering its complex mechanisms of action and identifying novel biological functions that would be missed by more targeted, single-endpoint analyses.

Q & A

Q. What are the established protocols for synthesizing Epicatechin 7-sulfate with high purity, and what analytical techniques are critical for validating its structural integrity?

this compound synthesis typically involves regioselective sulfation of epicatechin using sulfur trioxide-pyridine complexes in anhydrous conditions. Purification is achieved via reverse-phase column chromatography. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are essential. Cross-referencing spectral data with literature accounts ensures accuracy .

Q. How can researchers accurately quantify this compound in biological matrices, and what are the key methodological considerations to minimize matrix interference?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated analogs) is the gold standard. Key considerations include:

Q. What are the key stability-indicating parameters for this compound in long-term pharmacological studies, and how should degradation products be characterized?

Stability studies should monitor degradation under varying pH (3–9), temperature (4–40°C), and light exposure. Accelerated stability testing (40°C/75% relative humidity) predicts shelf life. Degradation products are characterized using HPLC with diode-array detection (DAD) and high-resolution MS (HRMS) to identify sulfation loss or oxidative byproducts .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data for this compound across different in vitro and in vivo models?

Contradictions often arise from variability in model systems (e.g., cell lines vs. primary cells), dosage regimes, or endpoint measurements. To address this:

Q. How can systems biology approaches (e.g., network pharmacology, multi-omics integration) elucidate the polypharmacology of this compound in complex diseases?

Integrate transcriptomic, proteomic, and metabolomic datasets to map this compound’s interactions with targets like NF-κB or Nrf2. Use network pharmacology tools (e.g., STRING, Cytoscape) to identify hub nodes in signaling pathways. Validate predictions with CRISPR-Cas9 knockout models or surface plasmon resonance (SPR) binding assays .

Q. What mechanistic studies are essential to differentiate the direct molecular targets of this compound from downstream secondary effects in cellular signaling pathways?

- Affinity chromatography : Immobilize this compound on resin to pull down binding proteins from cell lysates.

- Kinetic assays : Measure direct enzyme inhibition (e.g., COX-2) using fluorogenic substrates.

- CRISPR screening : Genome-wide knockout libraries identify genes essential for the compound’s bioactivity .

Methodological Considerations for Data Interpretation

Q. How should researchers design experiments to assess the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in preclinical models?

Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption, distribution, and excretion. Pair with time-course PD studies (e.g., cytokine profiling in serum) to correlate exposure with effect. Employ non-compartmental analysis (NCA) for AUC and half-life calculations .

Q. What statistical frameworks are robust for analyzing dose-dependent and time-resolved effects of this compound in high-throughput screening assays?

Nonlinear regression models (e.g., sigmoidal dose-response curves) quantify EC₅₀/IC₅₀ values. For time-series data, mixed-effects models account for intra-experimental variability. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) adjusts for multiple comparisons in omics datasets .

Future Directions and Unresolved Challenges

Q. What gaps exist in understanding the structure-activity relationship (SAR) of this compound, and how can computational chemistry address these?

Current SAR data lack clarity on the sulfation moiety’s role in target selectivity. Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can predict sulfation’s impact on binding energetics. Validate with synthetic analogs (e.g., 7-desulfated epicatechin) .

Q. How can researchers leverage single-cell sequencing technologies to map tissue-specific responses to this compound?

Apply single-cell RNA sequencing (scRNA-seq) to treated vs. untreated tissues (e.g., liver, adipose). Cluster cells by transcriptional profiles and identify differentially expressed genes (DEGs) linked to this compound’s bioactivity. Cross-reference with CellMarker databases to annotate responsive cell types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.